3-(4-Ethylphenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(4-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
MIYWEAJLZPJRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
Chemical Transformations and Functionalization of 3 4 Ethylphenyl Pyrrolidine Analogs
Reactions at the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a secondary amine, which confers basicity and nucleophilicity to the scaffold. nih.govwikipedia.org This inherent reactivity makes it a prime site for substitutions, with a significant percentage of FDA-approved drugs containing a pyrrolidine moiety being substituted at the N-1 position. nih.gov As a good nucleophile, the pyrrolidine nitrogen readily undergoes electrophilic substitution reactions with various electrophiles, such as alkyl and acyl halides, to form N-substituted derivatives. chemicalbook.com
Common transformations at the pyrrolidine nitrogen include:
N-Alkylation: Reaction with alkyl halides introduces an alkyl group onto the nitrogen atom. Further reaction can lead to the formation of quaternary ammonium (B1175870) salts. chemicalbook.com
N-Acylation: Treatment with acyl halides or anhydrides results in the formation of N-acylpyrrolidines. This reaction is often used to introduce amide functionalities. nih.gov
N-Arylation: The nitrogen can be coupled with aryl halides or other suitable aromatic partners, often under metal catalysis, to yield N-arylpyrrolidines. organic-chemistry.org Aromatic nucleophilic substitution (SNAr) reactions with highly activated electron-deficient aromatic systems, such as certain nitro-substituted thiophenes, can also occur, where the pyrrolidine acts as the nucleophile. researchgate.netnih.govnih.gov
Formation of Enamines: Reaction with ketones or aldehydes can lead to the formation of enamines, which are valuable synthetic intermediates. chemicalbook.com
| Reaction Type | Reagent Example | Product Class |
| N-Alkylation | R-X (Alkyl Halide) | N-Alkyl-3-(4-ethylphenyl)pyrrolidine |
| N-Acylation | RCOCl (Acyl Chloride) | N-Acyl-3-(4-ethylphenyl)pyrrolidine |
| N-Arylation | Ar-X (Aryl Halide) | N-Aryl-3-(4-ethylphenyl)pyrrolidine |
| Reductive Amination | Ketone/Aldehyde, Reducing Agent | N-Alkyl-3-(4-ethylphenyl)pyrrolidine |
Electrophilic and Nucleophilic Substitutions on the Ethylphenyl Moiety
The ethylphenyl group of 3-(4-Ethylphenyl)pyrrolidine is also amenable to functionalization, primarily through electrophilic aromatic substitution. The ethyl group is an activating, ortho-, para-directing substituent. Since the para position is already occupied by the pyrrolidine substituent, electrophilic attack is directed to the ortho positions (positions 2 and 6 of the phenyl ring).
Key electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.
Nucleophilic aromatic substitution on the ethylphenyl ring is generally difficult due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, a condition not met by the parent ethylphenyl moiety.
| Reaction Type | Reagent(s) | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | ortho to ethyl group |
| Bromination | Br₂, FeBr₃ | ortho to ethyl group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho to ethyl group |
| Sulfonation | SO₃, H₂SO₄ | ortho to ethyl group |
Ring Expansion and Contraction Reactions of Pyrrolidine Systems
The five-membered pyrrolidine ring can be synthetically manipulated to form larger or smaller ring systems through skeletal rearrangement reactions. These transformations are powerful tools for accessing different heterocyclic scaffolds from a common precursor.
Ring Expansion: Pyrrolidine derivatives can be expanded to form larger rings, such as azepanes (seven-membered rings). One documented method involves the regioselective ring-opening of a bicyclic azetidinium intermediate derived from a trifluoromethyl pyrrolidine. The regioselectivity of the nucleophilic attack on this intermediate is driven by the presence of the trifluoromethyl group, leading to the formation of substituted α-trifluoromethyl azepanes. researchgate.net This strategy demonstrates how substituents can control the pathway of skeletal rearrangements to yield larger heterocyclic systems.
Ring Contraction: Conversely, larger rings can be contracted to form the pyrrolidine skeleton. A notable example is the photo-promoted ring contraction of pyridines. osaka-u.ac.jpresearchgate.net In this process, pyridines react with silylborane under photochemical conditions to afford pyrrolidine derivatives that incorporate a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpsemanticscholar.orgnih.gov This method is valuable as it constructs the synthetically desirable pyrrolidine core from abundant and readily available pyridine (B92270) starting materials. osaka-u.ac.jp
| Transformation | Starting System | Key Conditions/Intermediate | Resulting System |
| Ring Expansion | Pyrrolidine | Bicyclic azetidinium intermediate | Azepane |
| Ring Contraction | Pyridine | Photo-promotion, silylborane | Pyrrolidine derivative |
Formation of Polycyclic Systems Incorporating Pyrrolidine Scaffolds
The pyrrolidine scaffold is a valuable building block for the synthesis of more complex polycyclic molecules, including fused, spiro, and bridged systems. frontiersin.org These intricate architectures are prevalent in natural products and medicinally important compounds. frontiersin.orgnih.govresearchgate.net
Several advanced synthetic strategies have been developed to construct such systems:
1,3-Dipolar Cycloadditions: Azomethine ylides generated from pyrrolidine precursors can undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov This methodology has been employed in multicomponent reactions to synthesize complex spiroheterocyclic systems, such as the spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework, under mild conditions. ua.es
Cascade Reactions: Multi-step reactions that occur in a single pot can rapidly build molecular complexity. For instance, a silver(I)-catalyzed enantioselective dearomative cyclization cascade has been used to assemble the complex tetracyclic core of the akuammiline (B1256633) alkaloids from simple tryptamine (B22526) derivatives. nih.gov
Radical Cyclizations: Radical-mediated reactions can forge new rings onto the pyrrolidine framework. A visible-light-induced radical relay trifluoromethylation/cyclization has been developed to access trifluoromethylated dihydropyrroloquinazolinones, which are polycyclic quinazolinone derivatives incorporating a pyrrolidine ring. acs.org
Intramolecular Cyclizations: Functional groups tethered to the pyrrolidine ring can react intramolecularly to form new fused rings. N-alkyne-substituted pyrrole (B145914) derivatives, for example, can undergo intramolecular nucleophilic or electrophilic cyclization to generate fused pyrrolopyrazinone and related polycyclic systems. nih.gov
| Synthetic Strategy | Key Intermediate/Reaction | Type of Polycyclic System | Example Scaffold |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Spiro | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} |
| Dearomative Cascade | Indolenine Trapping | Fused | Akuammiline Alkaloid Core |
| Radical Relay Cyclization | Radical Addition to Alkene | Fused | Dihydropyrroloquinazolinone |
| Intramolecular Cyclization | N-Alkyne Cyclization | Fused | Pyrrolopyrazinone |
Computational and Theoretical Chemistry Studies of 3 4 Ethylphenyl Pyrrolidine and Pyrrolidine Derivatives
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. DFT offers a balance between computational cost and accuracy, making it well-suited for studying the electronic structure, geometry, and energetics of medium-sized organic molecules like pyrrolidine (B122466) derivatives. These calculations are foundational for elucidating reaction mechanisms, analyzing molecular conformations, and predicting reactivity.
DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions involving pyrrolidine derivatives. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the characterization of transition states.
One study investigated the stereoretentive formation of cyclobutanes from pyrrolidines, using DFT to uncover the reaction mechanism. nih.gov The rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. nih.govacs.org The calculations showed that the subsequent collapse of this biradical to the cyclobutane (B1203170) product is a barrierless process. nih.gov The stereoretentive nature of the reaction was explained by the higher energy barrier required for radical rotation compared to cyclization. nih.govacs.org
In another example, the synthesis of pyrrolidinedione derivatives was studied, revealing a multi-step mechanism involving Michael addition, a Nef-type rearrangement, and cyclization. nih.govrsc.org DFT calculations were used to determine the energy barriers for each step. For instance, the initial Michael addition of deprotonated nitromethane (B149229) to coumarin (B35378) has an energy barrier of 21.7 kJ mol⁻¹, while the final cyclization step has a very low barrier of 11.9 kJ mol⁻¹. nih.govrsc.org
Mechanistic studies on the copper-catalyzed intramolecular C–H amination to form pyrrolidines also utilized DFT. nih.govacs.org These calculations helped to compare the reaction pathways for N-fluoro and N-chloro amide substrates, revealing that the use of fluoride-containing substrates is preferred due to more favorable reaction pathways. nih.govacs.org
| Reaction Step | System | Calculated Energy Barrier (kcal/mol or kJ/mol) | Reference |
|---|---|---|---|
| N₂ Release (rds) | Pyrrolidine to Cyclobutane (R = 2-Cl) | 17.7 kcal/mol | acs.org |
| N₂ Release (rds) | Pyrrolidine to Cyclobutane (R = 4-OMe) | 16.0 kcal/mol | acs.org |
| Michael Addition | Nitromethane and Coumarin | 21.7 kJ/mol | nih.govrsc.org |
| Cyclization | Formation of Pyrrolidinedione | 11.9 kJ/mol | nih.govrsc.org |
| Tautomerization for Cyclization | Formation of Pyrrolidinedione | 178.4 kJ/mol | nih.govrsc.org |
The pyrrolidine ring is a non-planar, five-membered heterocycle that can adopt various conformations, often described as envelope or twist forms. researchgate.net The substituents on the ring can significantly influence the preferred conformation and the energy barriers between them. Computational methods are essential for exploring these conformational landscapes.
A study on 1,4,5-trisubstituted pyrrolidine-2,3-diones showed that these compounds exist in an enamine form stabilized by an intramolecular hydrogen bond. beilstein-journals.org DFT calculations revealed that the tautomerism of the precursor, a substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one, involves two tautomers with a very small energy difference (0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model) and a low interconversion barrier (1.0 kcal·mol⁻¹ in ethanol). beilstein-journals.org
In the conformational analysis of N-substituted piperidines and pyrrolidines, a combination of statistical methods and DFT calculations was used to identify the lowest-energy conformers. researchgate.net The relative populations of these conformers were estimated using Boltzmann weighting factors, and their theoretical NMR chemical shifts were calculated and compared with experimental data to validate the conformational preferences. researchgate.net Similarly, the introduction of a bulky tert-butyl group at the C-4 position of proline was shown to strongly influence the puckering of the pyrrolidine ring, favoring a pseudoequatorial orientation of the substituent. nih.gov
| Compound/System | Tautomers/Conformers Compared | Calculated Relative Energy | Method/Solvent | Reference |
|---|---|---|---|---|
| 4-acetyl-3-hydroxy-3-pyrroline-2-one | Tautomer 4a vs. 4a' | 0.4 kcal/mol | DFT/Ethanol | beilstein-journals.org |
| 4-acetyl-3-hydroxy-3-pyrroline-2-one | Tautomer 4a vs. 4a' | 1.3 kcal/mol | DFT/Gas Phase | beilstein-journals.org |
Molecular Electrostatic Potential (MEP) maps are valuable tools derived from quantum mechanical calculations. They illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrrolidine derivatives, MEP maps can predict sites susceptible to electrophilic attack (e.g., the nitrogen lone pair) or nucleophilic attack (e.g., carbon atoms attached to electronegative groups).
In addition to MEP maps, various reactivity descriptors can be calculated using DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. These descriptors provide quantitative measures of a molecule's reactivity. For instance, a small HOMO-LUMO gap generally indicates higher reactivity. Such descriptors were investigated for a 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one derivative to understand its electronic properties and reactivity. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For flexible molecules like substituted pyrrolidines, MD simulations can map out the complete conformational landscape, identifying all accessible conformations and the transitions between them. By using advanced force fields, such as the polarizable AMOEBA force field, and enhanced sampling methods like Milestoning, researchers can efficiently sample rare conformational states and calculate thermodynamic and kinetic properties like free energy differences and mean first passage times between states. nih.gov This approach allows for a comprehensive understanding of the dynamic equilibrium of different conformers, which is crucial for functions such as receptor binding.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Understanding the intermolecular interactions within a crystal structure is key to explaining its packing, stability, and physical properties. Hirshfeld surface analysis is a computational method used to visualize and quantify these non-covalent interactions. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule.
Several studies on pyrrolidine derivatives have utilized Hirshfeld surface analysis to investigate their crystal packing. For 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis revealed that the molecules are linked by a network of N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, forming a three-dimensional structure. iucr.org In a study of biphenyl (B1667301) appended pyrrolidine complexes, Hirshfeld analysis quantified the contributions of different interactions, showing a prominent contribution from H∙∙∙∙∙H interactions, followed by Cl∙∙∙∙∙H and C∙∙∙∙∙H interactions. nih.gov This technique provides a detailed fingerprint of the intermolecular contacts that govern the supramolecular architecture of these compounds. researchgate.net
| Interaction Type | Percentage Contribution | Reference |
|---|---|---|
| H∙∙∙∙∙H | Prominent | nih.gov |
| Cl∙∙∙∙∙H | Secondary | nih.gov |
| C∙∙∙∙∙H | Tertiary | nih.gov |
Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR) from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. frontiersin.org From a theoretical perspective, these models rely on molecular descriptors calculated from the computationally optimized structures of the molecules.
Several QSAR studies have been performed on pyrrolidine derivatives to understand the structural requirements for specific biological activities. In a study of cinnamoyl pyrrolidine derivatives as matrix metalloproteinase type 2 (MMP-2) inhibitors, a QSAR model was developed using six molecular descriptors selected by the Ordered Predictors Selection (OPS) algorithm. nih.gov Another study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents found that the activity depended mainly on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. nih.gov For a series of spiro[pyrrolidin-3,2-oxindoles] inhibiting the MDM2-p53 interaction, 2D and 3D-QSAR models were developed, with the Comparative Molecular Similarity Index Analysis (CoMSIA) model proving to be the most predictive. scispace.com These theoretical models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent analogues. nih.gov
| QSAR Study/Target | Descriptor Type | Example Descriptors | Reference |
|---|---|---|---|
| MMP-2 Inhibitors | Mixed | Six descriptors selected by OPS algorithm | nih.gov |
| Antiarrhythmic Agents | Topological/Quantum Chemical | PCR, JGI4 | nih.gov |
| MDM2-p53 Inhibitors | 3D Field-Based (CoMSIA) | Steric, Hydrophobic, H-bond Acceptor fields | scispace.com |
| Diuretic Activity | Geometric/Energy | logP, Dipole moment, Hydration energy | uran.ua |
Advanced Spectroscopic and X Ray Crystallographic Characterization of Pyrrolidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-(4-Ethylphenyl)pyrrolidine, both ¹H and ¹³C NMR would provide definitive information on its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the 4-ethylphenyl group. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would typically appear as two doublets in the range of δ 7.0-7.3 ppm. The benzylic protons of the ethyl group would present as a quartet around δ 2.6 ppm, coupled to the methyl protons, which would appear as a triplet around δ 1.2 ppm. The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to diastereotopicity and coupling between adjacent protons, with chemical shifts generally appearing between δ 1.8 and δ 3.8 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons of the ethylphenyl group are expected in the δ 125-145 ppm region. The two carbons of the ethyl group would appear at approximately δ 28 ppm (CH₂) and δ 15 ppm (CH₃). The carbons of the pyrrolidine ring are anticipated to resonate in the δ 25-60 ppm range. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the molecule. jst-ud.vn
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and spectral databases.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrolidine N-H | 1.5 - 2.5 (broad s) | - |
| Pyrrolidine C2-H | 3.0 - 3.4 (m) | ~55 |
| Pyrrolidine C3-H | 3.3 - 3.8 (m) | ~45 |
| Pyrrolidine C4-H | 1.8 - 2.3 (m) | ~35 |
| Pyrrolidine C5-H | 2.9 - 3.3 (m) | ~47 |
| Aromatic C2'/C6'-H | ~7.1 (d) | ~128 |
| Aromatic C3'/C5'-H | ~7.2 (d) | ~127 |
| Aromatic C1' | - | ~140 |
| Aromatic C4' | - | ~142 |
| Ethyl -CH₂- | ~2.6 (q) | ~28 |
| Ethyl -CH₃ | ~1.2 (t) | ~15 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (C₁₂H₁₇N), the predicted molecular weight of the neutral molecule is approximately 175.27 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by cleavages that lead to stable carbocations. A primary fragmentation pathway would involve the cleavage of the C-C bond benzylic to the aromatic ring, leading to the loss of a C₂H₅ radical and the formation of a stable tropylium-like ion or other resonant structures. Another characteristic fragmentation would be the α-cleavage adjacent to the nitrogen atom within the pyrrolidine ring, resulting in the loss of radicals and the formation of stable iminium ions.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound Predicted data based on common fragmentation patterns of arylalkanes and cyclic amines.
| m/z Value | Predicted Ion Structure/Origin |
|---|---|
| 175 | [M]⁺˙ (Molecular Ion) |
| 160 | [M - CH₃]⁺ (Loss of methyl radical) |
| 146 | [M - C₂H₅]⁺ (Benzylic cleavage, loss of ethyl radical) |
| 117 | [C₉H₁₁]⁺ (Ethyltropylium ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 70 | [C₄H₈N]⁺ (Iminium ion from pyrrolidine ring cleavage) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidine and ethyl groups would appear just below 3000 cm⁻¹. The spectrum would also show aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Bending vibrations for the 1,4-disubstituted (para) aromatic ring are expected in the 800-850 cm⁻¹ region, which can be a diagnostic indicator of the substitution pattern.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound Predicted data based on standard IR correlation tables.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine, Ethyl) |
| 1580 - 1610, 1450 - 1510 | C=C Stretch | Aromatic Ring |
| 1180 - 1220 | C-N Stretch | Cyclic Amine |
| 800 - 850 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic |
X-ray Single Crystal Diffraction for Solid-State Structure Determination
X-ray single-crystal diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a high-quality single crystal of this compound would be required. The technique would provide precise data on bond lengths, bond angles, and torsional angles.
The analysis would confirm the connectivity of the atoms and reveal the conformation of the five-membered pyrrolidine ring, which is non-planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. researchgate.netnih.gov Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties of the solid material. Without experimental data, the specific crystal system and space group cannot be determined.
Chromatographic and Separation Methodologies (e.g., HPLC, Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For a moderately polar compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are suitable methods.
Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase would be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be used as the mobile phase. The separation would be monitored by Thin-Layer Chromatography (TLC) to collect the pure fractions.
High-Performance Liquid Chromatography (HPLC): For analytical purity assessment and quantification, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column would serve as the nonpolar stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. Detection could be achieved using a UV detector, set to a wavelength where the phenyl ring absorbs, such as ~254 nm. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions.
Mechanistic Research on Molecular Interactions with Biological Targets Academic Focus
Enzyme Binding and Inhibition Mechanisms
The 3-aryl-pyrrolidine core has been investigated as a potential inhibitor for several classes of enzymes. Mechanistic studies aim to elucidate not only the potency of these inhibitors but also their mode of action, which is critical for rational drug design.
Research into pyrrolidine (B122466) amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain, has provided valuable structure-activity relationship (SAR) data. nih.gov These studies revealed that small, lipophilic substituents on the 3-phenyl group were preferable for achieving optimal potency. nih.gov This suggests that the 4-ethyl group of 3-(4-Ethylphenyl)pyrrolidine would be a favorable substitution for this target. Kinetic analyses of potent analogs within this class have demonstrated a reversible and competitive mechanism of inhibition, indicating that these compounds likely interact with the enzyme's active site, competing with the endogenous substrate. nih.gov
In contrast, investigations of 4-aryl pyrrolidines as potential inhibitors for Plasmodium aspartic proteases (plasmepsins), a target for antimalarial drugs, did not show inhibitory activity against the tested enzymes, including Plasmepsin II and Plasmepsin IV. nih.govnih.gov This highlights that even within a promising structural class, target specificity is a key variable, and the absence of activity can be as informative as its presence in guiding future research.
Receptor Ligand Binding and Selectivity Investigations
The 3-aryl-pyrrolidine scaffold is a common feature in ligands designed to target a wide array of receptors, particularly within the central nervous system. Research efforts have focused on understanding the structural determinants of binding affinity and, crucially, selectivity for specific receptor subtypes.
Substituted pyrrolidines have been developed as high-affinity antagonists for the histamine (B1213489) H₃ receptor and modulators for serotonin (B10506) 5-HT₂ receptors. nih.govdocumentsdelivered.com Furthermore, the scaffold has been incorporated into antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov In a series of (S)-pyrrolidines designed as CXCR4 antagonists, a derivative with a 3-methylphenyl group showed excellent binding affinity, with an IC₅₀ value of 79 nM. nih.gov This underscores the significant impact that aryl substitution has on receptor engagement.
Similarly, aryl-pyrrolidine and related pyrrole (B145914) structures have been evaluated for their affinity towards dopamine (B1211576) D₂-like receptors. nih.gov Studies on 5-phenyl-pyrrole-3-carboxamides showed that while the core structure could achieve micromolar affinity, the addition of various substituents at the para-position of the phenyl ring, including chloro, nitro, and methyl groups, generally led to a decrease in D₂-like receptor affinity. nih.gov This suggests that the electronic and steric properties of the para-substituent are critical for optimal interaction with the receptor's binding pocket.
| Compound Class | Target Receptor | Key Findings | Reference |
| (S)-Pyrrolidine derivatives | CXCR4 | A 3-CH₃ aryl substituent resulted in an IC₅₀ of 79 nM, demonstrating potent antagonism. | nih.gov |
| 5-Phenyl-pyrrole-3-carboxamides | Dopamine D₂-like | Para-substitution on the phenyl ring (F, Cl, NO₂, CH₃) generally decreased binding affinity. | nih.gov |
| Substituted Pyrrolidines | Histamine H₃ | Novel derivatives identified as high-affinity antagonists with good CNS penetration. | documentsdelivered.com |
| 3-Pyrrolidine-indole Derivatives | 5-HT₂ | Investigated as selective modulators for potential CNS disorder treatments. | nih.gov |
Structure-Activity Relationship (SAR) Methodologies in Pyrrolidine Design
SAR studies are fundamental to optimizing the biological activity of lead compounds. For the 3-aryl-pyrrolidine class, these methodologies involve systematic modifications of the molecule to map the chemical space and identify key structural features that govern potency and selectivity. nih.gov
The pyrrolidine ring itself offers multiple points for modification. The stereochemistry of the substituents is often a critical factor. For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov
The aryl group at the 3-position is a primary focus for SAR exploration. Studies on NAAA inhibitors demonstrated that modifying the terminal phenyl group significantly influences inhibitory activity. nih.gov Likewise, SAR analyses of pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at position 3, whether it be a benzhydryl, isopropyl, or methyl group, strongly affects the anticonvulsant activity profile. nih.gov These findings collectively illustrate that a deep understanding of the SAR is essential for tailoring pyrrolidine-based molecules to specific biological targets. nih.gov
Positional and Electronic Effects of Aryl Substituents on Interaction Profiles
Drilling deeper into the SAR of the aryl moiety, the position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents are paramount. The 4-ethyl group in this compound is a weakly electron-donating group located at the para position, and its effects can be contextualized through studies of related analogs.
In the development of antimalarial 4-aryl-pyrrolidines, substitution patterns on the aryl ring were found to be critical. While 3,4-disubstitution was tolerated and in some cases enhanced potency, 2,4-disubstitution led to a significant reduction in activity. nih.gov This indicates a strong positional preference within the target's binding site.
Conversely, for a series of dopamine D₂-like receptor ligands based on a 5-phenyl-pyrrole scaffold, the introduction of substituents at the 4-position of the phenyl ring was generally detrimental to binding affinity. nih.gov This finding suggests that for that specific receptor, the para position may be sterically constrained or that the unsubstituted phenyl ring engages in a more favorable interaction. Theoretical studies on the reactivity of pyrrolidine with substituted aromatic systems have shown a correlation between Hammett's constant (a measure of a substituent's electronic effect) and reaction kinetics, providing a quantitative framework for understanding how electronic properties influence molecular interactions. nih.gov
| Compound Series | Target/Activity | Effect of Para-Substitution on Aryl Ring | Reference |
| 4-Aryl-pyrrolidine-3-carboxamides | Antimalarial | Tolerated; can be part of a favorable 3,4-disubstitution pattern. | nih.gov |
| 5-Phenyl-pyrrole-3-carboxamides | Dopamine D₂-like | Generally decreased binding affinity (substituents: F, Cl, NO₂, CH₃). | nih.gov |
| Pyrrolidine Sulfonamides | N/A | Fluorophenyl substituents at position 3 offered better in vitro potency. | nih.gov |
In Silico Approaches to Binding Site Analysis and Ligand-Target Interactions
Computational, or in silico, methods are indispensable tools in modern drug discovery for visualizing and predicting how ligands like this compound interact with their biological targets at a molecular level. These approaches can rationalize observed SAR and guide the design of new, more effective compounds.
Molecular Docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For aryl piperazine (B1678402) and pyrrolidine derivatives with antimalarial activity, docking studies were used to propose a binding mode within the active site of the Plasmodium enzyme Plasmepsin II. johnshopkins.edu Such studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to generate contour maps. researchgate.net These maps visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, providing a clear visual guide for molecular design. researchgate.net
Molecular Dynamics (MD) Simulations provide insight into the dynamic nature of ligand-target interactions over time. By simulating the movement of atoms, MD can assess the stability of a docked ligand in the binding pocket and reveal conformational changes in the protein upon binding. researchgate.net These combined in silico approaches create a powerful workflow for generating hypotheses, prioritizing compounds for synthesis, and understanding the molecular basis of their activity. researchgate.netnih.govnih.gov
Emerging Research Directions and Interdisciplinary Applications for Pyrrolidine Chemistry
Development of Novel Organocatalysts and Ligands from Pyrrolidine (B122466) Scaffolds
Chiral pyrrolidines are highly effective organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. rsc.org Research is focused on designing and synthesizing novel pyrrolidine-based catalysts with enhanced activity, selectivity, and broader substrate scope. These catalysts are valuable in green chemistry as they often operate under mild conditions and avoid the use of heavy metals.
Integration with Materials Science for Advanced Polymeric Structures
Pyrrolidine derivatives are being incorporated into polymeric materials to impart specific functionalities. Their unique structural and electronic properties can be harnessed to create polymers with enhanced thermal stability, conductivity, or optical properties. These advanced materials have potential applications in electronics, coatings, and biomedical devices.
Innovative Strategies for Complex Natural Product Synthesis Featuring Pyrrolidine Rings
The pyrrolidine ring is a common motif in a vast array of biologically active natural products. chemrxiv.org The development of novel and efficient synthetic strategies for constructing complex pyrrolidine-containing molecules remains an active area of research. These efforts are crucial for providing access to these natural products for biological evaluation and the development of new therapeutic agents.
Future Computational Paradigms in Pyrrolidine Research
Computational modeling and theoretical studies are playing an increasingly important role in understanding the properties and reactivity of pyrrolidine derivatives. Quantum chemical calculations can predict spectroscopic properties, reaction mechanisms, and the stereochemical outcomes of synthetic transformations. Molecular docking and dynamics simulations are used to investigate the interactions of pyrrolidine-based ligands with their biological targets, aiding in the rational design of new drugs. mdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed for 3-(4-Ethylphenyl)pyrrolidine?
Answer:
Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-ethylphenyl group to a pyrrolidine scaffold. For example, analogous routes for 3-(4-methylphenyl)pyrrolidine derivatives use aryl halides and boronic acids under inert conditions . Post-synthetic modifications, such as alkylation or hydrogenation, may refine substituents. Characterization via 1H/13C NMR (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 2.5–3.5 ppm for pyrrolidine protons) and HPLC (retention time ~8–12 min under reverse-phase conditions) confirms regiochemistry and purity .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrrolidine alkylation?
Answer:
Regioselectivity in alkylation is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered nitrogen site.
- Catalyst choice : Lewis acids (e.g., BF3·OEt2) direct electrophilic substitution to the para position on the phenyl ring .
- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions, as seen in pyridine derivative syntheses .
Controlled experiments with in-situ FTIR or HPLC monitoring can track intermediate formation and adjust parameters dynamically .
Basic: What safety protocols are critical for handling this compound?
Answer:
Based on structurally similar compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine oxalate):
- PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity Category 4, H333) .
- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced: How do electronic effects of substituents influence the biological activity of pyrrolidine derivatives?
Answer:
Electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhance binding to targets like kinases by increasing electrophilicity, while electron-donating groups (e.g., -OCH3) improve solubility. For example, 3-(3-chlorophenyl)pyrrolidine dihydrochloride shows enhanced bioactivity due to Cl’s inductive effect . DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (e.g., Glide SP scoring) can predict interactions with enzymes like CYP450 .
Basic: What spectroscopic techniques resolve structural ambiguities in pyrrolidine derivatives?
Answer:
- 1H NMR : Distinct splitting patterns (e.g., doublet of doublets for adjacent pyrrolidine protons) confirm ring conformation .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 216.149 for C13H17N) and fragmentation pathways .
- IR Spectroscopy : Stretching vibrations at ~1650 cm−1 (C-N) and ~3000 cm−1 (C-H aromatic) validate functional groups .
Advanced: How can solubility challenges in aqueous assays be addressed for hydrophobic pyrrolidines?
Answer:
- Co-solvent systems : Use DMSO:water (≤10% v/v) to maintain compound stability while avoiding precipitation .
- Prodrug strategies : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion, as validated by dynamic light scattering (DLS) .
Basic: What are the common synthetic impurities in this compound, and how are they detected?
Answer:
Typical impurities include:
- Unreacted ethylphenyl precursors : Identified via GC-MS (retention time shifts) .
- Oxidation byproducts (e.g., pyrrolidone derivatives): Monitored by HPLC-UV at 254 nm .
- Regioisomers : Distinguished through NOESY NMR correlations between ethyl and pyrrolidine protons .
Advanced: What mechanistic insights explain contradictory bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Metabolic variability : CYP3A4 polymorphisms can alter compound half-lives, affecting IC50 values .
- Assay conditions : Serum protein binding (e.g., albumin) reduces free drug concentrations; use ultrafiltration to quantify unbound fractions .
- Epimeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98%, critical for reproducible results .
Basic: How is computational modeling applied to predict the physicochemical properties of this compound?
Answer:
- LogP calculation : Software like MarvinSketch estimates partition coefficients (~2.8), indicating moderate lipophilicity .
- pKa prediction : ADMET Predictor suggests a basic pKa of ~9.5 (pyrrolidine nitrogen), informing protonation states at physiological pH .
- Solubility : COSMO-RS simulations correlate with experimental shake-flask data to optimize formulation .
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Answer:
- Metabolic profiling : Liver microsome assays identify toxic metabolites (e.g., N-oxides); structural blocking (e.g., fluorination) reduces bioactivation .
- Cardiotoxicity screening : hERG channel inhibition is assessed via patch-clamp electrophysiology (IC50 >10 µM desired) .
- Genotoxicity assays : Ames test (+/- S9 activation) and micronucleus assays validate DNA safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
